

Synonyms and alternative names for isobutyl phenylacetate

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Compound of Interest

Compound Name: *Isobutyl phenylacetate*

Cat. No.: *B089437*

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An In-depth Technical Guide to Isobutyl Phenylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **isobutyl phenylacetate**, a significant compound in the flavor and fragrance industries. This document outlines its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis and analysis.

Chemical Identity: Synonyms and Alternative Names

Isobutyl phenylacetate is known by numerous synonyms and alternative names in scientific literature and commercial contexts. These identifiers are crucial for accurate database searching and chemical inventory management. The compound is systematically named 2-methylpropyl 2-phenylacetate according to IUPAC nomenclature.^[1] A comprehensive list of its common names and identifiers is provided in Table 1.

Table 1: Synonyms and Alternative Names for **Isobutyl Phenylacetate**

Type	Identifier	Reference(s)
IUPAC Name	2-methylpropyl 2-phenylacetate	[1]
Systematic Name	2-methylpropyl benzeneacetate	[2]
Common Synonyms	Phenylacetic acid, isobutyl ester	[1][2][3]
Isobutyl phenylethanoate	[1][2]	
Isobutyl α-toluate	[1][2][4]	
Benzeneacetic acid, 2-methylpropyl ester	[1][2][4][5]	
Acetic acid, phenyl-, isobutyl ester	[1][2][5]	
Trade/Other Names	Eglantine	[4][6]
Iphaneine	[1][4]	
Phenysol	[1]	
Registry Numbers	CAS Number: 102-13-6	
EC Number: 203-007-9	[4][7]	
FEMA Number: 2210	[2][4][7]	
UNII: 2QK898564G	[2]	
MDL Number: MFCD00026482	[7]	
JECFA Number: 1013	[1]	
Internal Codes	NSC 6602	[1][2]
AI3-01969	[2]	
CCRIS 7324	[2]	

Physicochemical Properties

Isobutyl phenylacetate is a colorless to pale yellow liquid characterized by a sweet, floral, and honey-like odor.^{[1][4][9]} Its key physicochemical properties are summarized in Table 2, providing essential data for experimental design and safety assessments.

Table 2: Quantitative Physicochemical Data for **Isobutyl Phenylacetate**

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₁₆ O ₂	^{[4][8]}
Molecular Weight	192.25 g/mol	^{[3][4][7][8]}
Density	0.986 g/mL at 25 °C	^{[6][7][9]}
Boiling Point	253 °C	^{[6][7][9]}
Refractive Index	n _{20/D} 1.487	^{[6][7][9]}
Flash Point	113 °C (235.4 °F) - closed cup	^[7]
Solubility in Water	93 mg/L at 20 °C	^[1]
Solubility in Ethanol	1 mL in 2 mL of 80% ethanol	^[10]
Vapor Pressure	0.0107 hPa at 20°C (est.)	^[10]
XLogP3-AA	3.2	^[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic analysis of **isobutyl phenylacetate**.

Isobutyl phenylacetate is commercially prepared through the Fischer-Speier esterification of phenylacetic acid with isobutyl alcohol (isobutanol), using a strong acid catalyst.^[9] This method remains the primary route for its production.

Materials and Equipment:

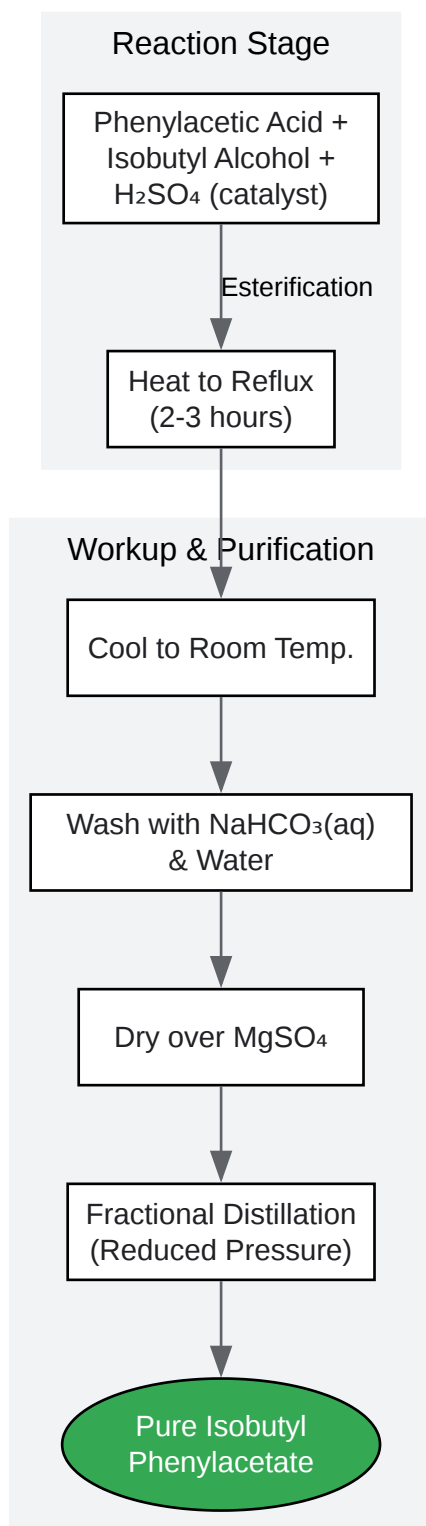
- Phenylacetic acid
- Isobutyl alcohol (2-Methyl-1-propanol)
- Concentrated sulfuric acid (H_2SO_4)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Distillation apparatus
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenylacetic acid and a molar excess of isobutyl alcohol.
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- **Reflux:** Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours to drive the esterification to completion.
- **Cooling and Quenching:** After the reflux period, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel.
- **Aqueous Workup:**

- Add an equal volume of water to the separatory funnel. Shake the funnel and allow the layers to separate. Discard the lower aqueous layer.
- Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid. Check the pH of the aqueous washing to ensure it is neutral or slightly basic.
- Perform a final wash of the organic layer with water.
- Drying: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate.
- Purification:
 - Filter the dried organic layer to remove the drying agent.
 - Purify the crude **isobutyl phenylacetate** by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for the given pressure.

The synthesis workflow is depicted in the following diagram:



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Caption: Synthesis workflow for **isobutyl phenylacetate**.

FTIR spectroscopy is a standard method to confirm the identity and purity of the synthesized ester by identifying its characteristic functional groups.

Equipment:

- FTIR spectrometer (e.g., with an Attenuated Total Reflectance (ATR) accessory)
- Sample vial
- Pipette

Procedure:

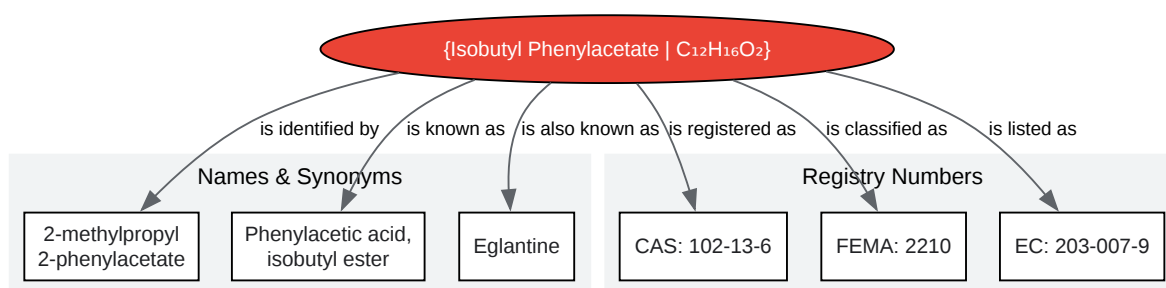
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.
- Sample Application: Place a small drop of the purified **isobutyl phenylacetate** sample directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the infrared spectrum of the sample. Typically, spectra are collected over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Analysis:
 - Process the resulting spectrum to identify key absorption bands.
 - Confirm the formation of the ester by observing the strong C=O stretching vibration, typically around 1730-1750 cm^{-1} .
 - Identify the C-O stretching vibrations of the ester group.
 - Verify the absence of a broad O-H stretching band from the starting carboxylic acid (around 2500-3300 cm^{-1}).

Biological Activity and Applications

Isobutyl phenylacetate is primarily utilized as a fragrance and flavoring agent in a wide range of products, including perfumes, cosmetics, and food items.^{[1][11]} Its characteristic sweet,

honey, and cocoa notes make it a valuable component in these formulations.[4][7] While the parent compound, phenylacetate, has been investigated for its potential anticancer properties, there is limited research on the specific biological signaling pathways directly modulated by **isobutyl phenylacetate**.^[12] Its primary role in research and development is as an intermediate in organic synthesis and as a component in fragrance and flavor chemistry.^[11]

The relationships between **isobutyl phenylacetate** and its various chemical identifiers are illustrated below:



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Caption: Identifiers for **isobutyl phenylacetate**.

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